methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This bicyclic system is substituted with:
- A methyl ester at position 4, which may act as a prodrug moiety to improve bioavailability.
- A methyl group at position 3, influencing electronic and steric properties.
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-9-14-12(16(20)23-2)7-13(10-3-4-10)17-15(14)19(18-9)11-5-6-24(21,22)8-11/h7,10-11H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRRDRXOFBQOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridine Intermediate
The synthesis begins with 2-chloro-3-nitropyridine , which undergoes sequential substitutions:
-
Reduction and formylation :
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Cyclization with hydrazine hydrate :
Table 1: Key Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reduction | NaBH4, N,N-carbonyldiimidazole, THF | 85 | |
| Oxidation | TEMPO, NaClO, CH3CN/H2O | 78 | |
| Cyclization | Hydrazine hydrate, EtOH, 70°C | 92 |
Introduction of the Cyclopropyl Group
The cyclopropyl moiety at position 6 is introduced via transition metal-catalyzed cross-coupling :
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Borylation : Install a boron-containing group at position 6 using Miyaura borylation.
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Cyclopropane coupling : Utilize a Suzuki–Miyaura reaction with cyclopropylboronic acid under Pd catalysis.
Optimization Note : Steric hindrance from the pyrazolo ring necessitates bulky ligands (e.g., SPhos) to enhance coupling efficiency.
Attachment of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
The sulfone-containing tetrahydrothiophene moiety is introduced via SNAr displacement :
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Sulfone synthesis : Oxidize tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene using H2O2/AcOH.
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Substitution : React the sulfone with the pyrazolo[3,4-b]pyridine intermediate at position 1 under basic conditions (K2CO3, DMF).
Critical Parameter : Electron-deficient pyridine rings (e.g., nitro-substituted) enhance SNAr reactivity.
Esterification at Position 4
The methyl ester is installed via acid-catalyzed esterification :
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Carboxylic acid intermediate : Hydrolyze a nitrile or amide group at position 4 to the carboxylic acid.
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Esterification : Treat with methanol and H2SO4 to yield the methyl ester.
Alternative Route : Direct coupling of methyl chloroformate with a hydroxylated intermediate.
Reaction Optimization and Challenges
Regioselectivity in Cyclization
Sulfone Stability
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Issue : Degradation under strong acidic/basic conditions.
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Mitigation : Employ mild oxidation (e.g., Oxone®) and low-temperature reactions.
Characterization and Analytical Data
Table 2: Spectroscopic Data for Target Compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 429.47 g/mol | HRMS |
| 1H NMR (CDCl3) | δ 1.12 (m, 4H, cyclopropyl), 3.91 (s, 3H, OCH3) | 400 MHz |
| IR (cm−1) | 1725 (C=O), 1340, 1160 (SO2) | ATR-FTIR |
Applications and Derivatives
The compound’s structure suggests utility as a Trk kinase inhibitor , analogous to FDA-approved entrectinib. Modifications at positions 3 (methyl) and 1 (sulfone) enhance blood-brain barrier penetration and selectivity .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s oxidation primarily targets its ester and sulfur-containing moieties. Key observations include:
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Ester Group Oxidation : Under strong oxidizing conditions (e.g., potassium permanganate), the methyl ester may undergo conversion to a carboxylic acid derivative, though direct evidence for this transformation in the compound is inferred from related analogs .
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Sulfone Stability : The 1,1-dioxidotetrahydrothiophen-3-yl group is already fully oxidized (sulfone), making further oxidation unlikely under standard conditions.
Reagents : Potassium permanganate (KMnO<sub>4</sub>), ozone (O<sub>3</sub>).
Products : Carboxylic acid derivatives or hydroxylated intermediates, depending on reaction sites.
Reduction Reactions
Reduction focuses on the ester and heterocyclic components:
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Ester Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to a primary alcohol, producing 4-(hydroxymethyl)-substituted derivatives.
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Heterocyclic Core : Selective reduction of the pyrazolo[3,4-b]pyridine ring is less common but possible under catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C), leading to saturated analogs .
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Ester Reduction | LiAlH<sub>4</sub> | 4-(hydroxymethyl) derivative | |
| Ring Hydrogenation | H<sub>2</sub>/Pd-C | Partially saturated pyrazolo core |
Substitution Reactions
Substitution occurs at multiple sites, influenced by electronic and steric factors:
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Nucleophilic Acyl Substitution : The methyl ester undergoes hydrolysis or aminolysis under acidic/basic conditions, forming carboxylic acids or amides .
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Electrophilic Aromatic Substitution : Limited due to electron-withdrawing sulfone and ester groups, but halogenation (e.g., Br<sub>2</sub>/Fe) at the pyridine ring’s 5-position has been reported in analogs .
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Cyclopropyl Ring Modifications : Rare due to ring stability, though ring-opening under extreme conditions (e.g., strong acids) could yield linear alkyl chains.
Example Pathway :
Hydrolysis Reactions
The ester group is highly susceptible to hydrolysis:
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Basic Conditions : NaOH aqueous solution converts the ester to 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .
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Acidic Conditions : HCl/EtOH yields the same carboxylic acid but with slower kinetics .
Key Data :
-
Applications : The carboxylic acid derivative is a precursor for further functionalization (e.g., peptide coupling) .
Comparative Reactivity of Structural Motifs
The compound’s reactivity is shaped by its substituents:
Scientific Research Applications
Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their pharmacological properties. The compound exhibits significant potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation .
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives to optimize their biological activity. For instance, modifications at specific positions on the pyrazolo ring can enhance agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα), which is crucial for lipid metabolism regulation . The steric properties of substituents significantly influence the compound's efficacy, making SAR studies vital for developing more potent derivatives.
Synthesis and Catalysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves innovative catalytic methods. For example, a recent study reported the use of magnetic metal-organic frameworks as catalysts for synthesizing these compounds under solvent-free conditions, yielding high product purity and facilitating easy catalyst recovery . Such advancements not only streamline the synthesis process but also enhance the environmental sustainability of chemical production.
Inhibition of TRK Kinases
A notable case study involved the design and synthesis of a series of pyrazolo[3,4-b]pyridine derivatives that showed nanomolar inhibitory activity against TRKA kinase. This study utilized computer-aided drug design to identify promising candidates for further development into anticancer therapies .
Evaluation Against hPPARα
Another significant research finding highlighted the effectiveness of certain pyrazolo[3,4-b]pyridine derivatives in reducing plasma triglyceride levels in animal models, comparable to established drugs like fenofibrate. This suggests potential applications in treating metabolic disorders .
Data Summary and Comparative Analysis
The following table summarizes key findings related to methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives:
| Compound Name | Biological Target | Activity Level | Methodology Used |
|---|---|---|---|
| Methyl 6-cyclopropyl... | TRKA Kinase | Nanomolar Inhibition | Computer-Aided Design |
| Various Derivatives | hPPARα | Effective (compared to Fenofibrate) | SAR Studies |
| Pyrazolo Derivatives | Catalysis Efficiency | High Yield | Magnetic Metal–Organic Frameworks |
Conclusion and Future Directions
The compound this compound represents a promising scaffold for further exploration in drug discovery. Its applications as a kinase inhibitor and potential therapeutic agent highlight the importance of ongoing research into its biological activities and synthetic methodologies.
Future research should focus on:
- Expanding the library of derivatives to explore broader biological activities.
- Investigating the mechanisms underlying its pharmacological effects.
- Conducting clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act on G protein-gated inwardly-rectifying potassium (GIRK) channels, influencing cellular excitability and signaling.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Formula Comparison
Key Observations:
Position 1: The target compound and the carboxamide analog share the sulfone-containing tetrahydrothiophene group, which may enhance solubility and hydrogen-bonding capacity compared to the butyl group in the carboxylic acid analog .
Position 6 :
- The cyclopropyl group in the target compound and provides steric rigidity and metabolic stability.
- The 3-methoxyphenyl group in introduces aromaticity and bulk, which may influence target binding or steric hindrance.
Position 4: The methyl ester in the target compound is a prodrug feature, likely hydrolyzed in vivo to the carboxylic acid (as in ) for biological activity.
Physicochemical Properties
While explicit data (e.g., solubility, logP) are unavailable in the provided evidence, inferences can be drawn:
Biological Activity
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 335.38 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, a cyclopropyl group at the 6-position, and a tetrahydrothiophene moiety at the 1-position. Such structural characteristics contribute to its unique biological activities and interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining appropriate starting materials under controlled conditions to form the pyrazolo[3,4-b]pyridine core.
- Functionalization : Subsequent reactions introduce the cyclopropyl and dioxidotetrahydrothiophenyl groups.
These methods require precise control of reaction conditions to ensure high yields and purity of the final product .
This compound exhibits biological activity through its interaction with various molecular targets. Notably, it may influence G protein-gated inwardly rectifying potassium (GIRK) channels, modulating cellular excitability and signaling pathways .
Structure-Activity Relationships (SAR)
Research has shown that the biological activity of pyrazolo[3,4-b]pyridine derivatives can be significantly influenced by the steric and electronic properties of substituents on the core structure. For instance:
- Hydrophobic Tail Positioning : The position of hydrophobic substituents can enhance agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα).
- Substituent Bulkiness : Increased steric bulkiness at specific positions correlates with enhanced biological efficacy .
Case Studies
Several studies have evaluated the pharmacological potential of pyrazolo[3,4-b]pyridine derivatives:
- Antitubercular Activity :
- PPAR Agonism :
Potential Applications
Given its unique structure and biological activity, this compound has potential applications in:
- Drug Development : As a lead compound targeting Trk proteins and PPARs.
- Synthetic Chemistry : Serving as a building block for synthesizing more complex bioactive molecules.
Q & A
Q. How can researchers optimize the synthesis of methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization can be approached via Design of Experiments (DoE) to evaluate variables like reaction temperature, solvent choice (e.g., DMF or toluene), and catalyst loading (e.g., palladium or copper catalysts). For instance, highlights the use of condensation and cyclization steps under controlled conditions, which can be adapted for this compound. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography. Post-synthesis, recrystallization or preparative HPLC can enhance purity .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and tetrahydrothiophene-dioxide protons at δ 3.0–4.0 ppm). and provide templates for analyzing pyrazolo[3,4-b]pyridine derivatives using NMR.
- HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed m/z) as demonstrated in .
- IR Spectroscopy : Identify functional groups like ester carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfone (S=O stretches at ~1150–1300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data in the regioselectivity of pyrazolo[3,4-b]pyridine functionalization?
- Methodological Answer : Contradictions in regioselectivity often arise from competing electronic or steric effects. A systematic approach involves:
- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack).
- Isotopic Labeling : Track reaction pathways via deuterated intermediates.
- Parallel Synthesis : Test substituent effects (e.g., electron-withdrawing vs. donating groups) under identical conditions. and discuss analogous heterocycles where substituents direct reactivity, providing a framework for hypothesis testing .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?
- Methodological Answer :
- Analog Synthesis : Modify specific groups (e.g., cyclopropyl to other alkyl/aryl groups) and compare bioactivity. ’s comparison of chlorophenyl derivatives with other heterocycles is a useful model.
- Docking Studies : Align the compound’s 3D structure (from X-ray crystallography, as in ) with target protein active sites.
- Pharmacophore Mapping : Identify critical features (e.g., sulfone moiety’s role in binding) using QSAR models. Biological data should be validated via dose-response curves and statistical significance testing (p < 0.05) .
Q. How can flow chemistry improve the scalability of synthesizing this compound?
- Methodological Answer : Flow reactors enable precise control over reaction parameters (residence time, mixing efficiency) and reduce byproducts. For example, details a flow-based Omura-Sharma-Swern oxidation, which can be adapted for key oxidation steps (e.g., tetrahydrothiophene to sulfone). Continuous in-line analytics (e.g., UV-vis monitoring) and automated quenching enhance reproducibility. Process intensification via flow systems can reduce solvent waste and improve safety for hazardous intermediates .
Q. What purification techniques are optimal for removing trace impurities (e.g., regioisomers) from the final product?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate regioisomers.
- Crystallization Screening : Test solvent pairs (e.g., ethanol/water) to exploit differential solubility, as in ’s recrystallization of a tetrahydroimidazo[1,2-a]pyridine derivative.
- Ion-Exchange Chromatography : Remove charged impurities (e.g., unreacted sulfonic acids) using Dowex resins .
Data Analysis & Validation
Q. How should researchers statistically validate synthetic yield and purity data across multiple batches?
- Methodological Answer :
- ANOVA : Compare batch yields under varying conditions (e.g., catalyst loading) to identify significant variables.
- Control Charts : Monitor purity (via HPLC area%) over time to detect process deviations.
- Principal Component Analysis (PCA) : Correlate spectroscopic data (e.g., NMR/IR) with purity metrics to flag outliers. emphasizes statistical modeling for process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
